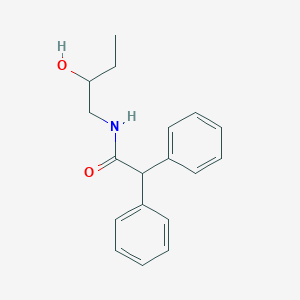

1-(N-Diphenylacetamido)-2-butanol

Descripción

1-(N-Diphenylacetamido)-2-butanol is a substituted butanol derivative featuring a diphenylacetamide group attached to the nitrogen atom of the 2-butanol backbone. Its structure combines a polar alcohol group with lipophilic diphenyl moieties, suggesting unique solubility and reactivity profiles compared to simpler alcohols or acetamides .

Propiedades

Número CAS |

130203-73-5 |

|---|---|

Fórmula molecular |

C18H21NO2 |

Peso molecular |

283.4 g/mol |

Nombre IUPAC |

N-(2-hydroxybutyl)-2,2-diphenylacetamide |

InChI |

InChI=1S/C18H21NO2/c1-2-16(20)13-19-18(21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,2,13H2,1H3,(H,19,21) |

Clave InChI |

KRWSLCYLYQEVCL-UHFFFAOYSA-N |

SMILES |

CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |

SMILES canónico |

CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |

Sinónimos |

1-(N-diphenylacetamido)-2-butanol 1-(N-diphenylacetamido)-2-butanol, (S) isomer DPAB |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with similar backbones or substituents. Below is a detailed analysis:

1-(N-Di-(4'-Chlorophenyl)acetamido)-2-butanol

- Structural Similarity : This compound replaces the phenyl groups in the diphenylacetamide moiety with 4-chlorophenyl groups.

- Lipophilicity: Chlorine atoms increase logP (lipophilicity), which could improve membrane permeability compared to the non-chlorinated parent compound. Synthetic Applications: The presence of halogens may make this derivative more reactive in cross-coupling reactions or as a precursor in organometallic synthesis .

Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)

- Structural Divergence: While both compounds share a 2-butanol backbone, Bitertanol incorporates a biphenylyloxy group and a triazole ring instead of the diphenylacetamide group.

- Functional Implications: Bioactivity: Bitertanol is a known fungicide, suggesting that bulky aromatic substituents (e.g., biphenylyloxy) paired with heterocycles (triazole) enhance antifungal activity. This contrasts with 1-(N-Diphenylacetamido)-2-butanol, where the acetamide group may prioritize interactions with enzymes or receptors via hydrogen bonding.

2-(Diethylamino)-N,N-diphenyl Acetamide

- Backbone Modification: This compound replaces the 2-butanol group with a diethylamino substituent.

- Key Contrasts: Basicity: The diethylamino group introduces basicity (pKa ~10–11), enabling protonation at physiological pH, unlike the neutral alcohol group in 1-(N-Diphenylacetamido)-2-butanol. Solubility: The amino group enhances water solubility, whereas the 2-butanol derivative may exhibit amphiphilic behavior due to its alcohol and aromatic groups .

Comparative Data Table

| Compound Name | Key Substituents | logP (Estimated) | Functional Groups | Potential Applications |

|---|---|---|---|---|

| 1-(N-Diphenylacetamido)-2-butanol | Diphenylacetamide, 2-butanol | ~3.5 | Alcohol, Amide | Synthetic intermediate, Drug precursor |

| 1-(N-Di-(4'-Chlorophenyl)acetamido)-2-butanol | 4-Chlorophenyl, 2-butanol | ~4.2 | Alcohol, Amide, Halogen | Agrochemicals, Catalysis |

| Bitertanol | Biphenylyloxy, Triazole, 2-butanol | ~4.8 | Alcohol, Ether, Triazole | Fungicide |

| 2-(Diethylamino)-N,N-diphenyl Acetamide | Diethylamino, Diphenylacetamide | ~2.9 | Amine, Amide | Pharmaceuticals, Ligand design |

Research Implications and Limitations

- Synthetic Versatility: The diphenylacetamide group in 1-(N-Diphenylacetamido)-2-butanol offers a platform for further functionalization, such as introducing halogens or heterocycles, to tune bioactivity or physical properties .

- Data Gaps : Direct experimental data on the compound’s pharmacokinetics or toxicity are absent in the reviewed literature. Comparisons rely on structural extrapolation rather than empirical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.